molecular formula C15H11NO2S2 B4755974 (5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B4755974
M. Wt: 301.4 g/mol
InChI Key: XPLHQUUKWXTRHA-LCYFTJDESA-N
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Description

(5Z)-3-Benzyl-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a benzyl group, a thiophene ring, and a thiazolidinedione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a thiophene aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like diabetes and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar structural motifs, often studied for their biological activities.

    Thiophene derivatives: Known for their diverse chemical and biological properties.

Uniqueness

(5Z)-3-Benzyl-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a benzyl group, a thiophene ring, and a thiazolidinedione core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-benzyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLHQUUKWXTRHA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 4
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 5
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
(5Z)-3-BENZYL-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

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